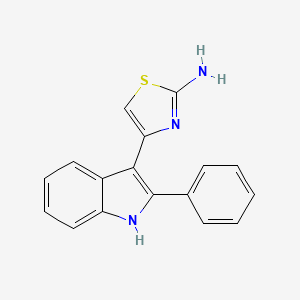
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a pyridone derivative that has been extensively studied for its unique properties and potential use in scientific research.
Mécanisme D'action
The mechanism of action of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one is not fully understood, but it is believed to interact with proteins and enzymes in biological systems. This compound has been shown to bind to the active site of certain enzymes, inhibiting their activity. It has also been shown to interact with proteins involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA. This compound has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. It has a high degree of stability and can be stored for long periods of time. However, this compound has some limitations as well. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has been shown to have some toxicity in certain cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one. One area of interest is the development of new fluorescent probes for detecting protein-ligand interactions in biological systems. This compound has shown promise in this area, and further research could lead to the development of more sensitive and specific probes. Additionally, this compound could be used as a starting material for the synthesis of other compounds with potential therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential use in treating various diseases.
Méthodes De Synthèse
The synthesis of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one involves a multi-step process that requires the use of various reagents and solvents. The most common method for synthesizing this compound involves the reaction of 2-chloro-5-trifluoromethylpyridine with N-methylpyrrolidone in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one has been used in various scientific research applications due to its unique properties. It has been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions in biological systems. This compound has also been used as a ligand in metal-catalyzed reactions and as a reagent for the synthesis of other compounds.
Propriétés
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-3-4-10(18)17(7-9)8-11(19)16-5-1-2-6-16/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRAEPCKTRBPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C=CC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)

![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7636699.png)
![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)
![2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)
![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)
![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)

![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)